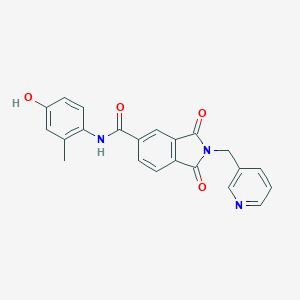

N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide, also known as HPI-4, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in various applications, particularly in cancer research.

Mecanismo De Acción

N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide's mechanism of action involves the inhibition of Topoisomerase IIα. This enzyme is essential for DNA replication and repair, and its inhibition leads to DNA damage and cell death. N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide binds to the enzyme's active site, preventing it from carrying out its normal functions. Additionally, N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to induce the accumulation of Topoisomerase IIα-DNA cleavage complexes, which further contribute to DNA damage and cell death.

Biochemical and Physiological Effects:

N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide's inhibition of Topoisomerase IIα has several biochemical and physiological effects. It leads to the accumulation of DNA damage, which triggers the cell's DNA damage response pathway. This pathway activates various cellular processes, including cell cycle arrest and apoptosis. N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide's ability to induce apoptosis in cancer cells is particularly important, as cancer cells have a defective apoptotic pathway, allowing them to evade cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide in lab experiments is its specificity for Topoisomerase IIα. This specificity allows for the selective inhibition of the enzyme, avoiding off-target effects. Additionally, N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has shown potent activity against cancer cell lines, making it a promising candidate for cancer research. However, one limitation of N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is its low solubility in water, which can make it difficult to use in certain lab experiments.

Direcciones Futuras

There are several future directions for the research and development of N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to determine the safety and toxicity of N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide in animal models. Finally, the development of N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide derivatives with improved activity and selectivity for Topoisomerase IIα is an area of ongoing research.

Métodos De Síntesis

The synthesis of N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves several steps, including the reaction of 2,3-dihydro-1H-isoindole-5-carboxylic acid with 3-pyridinemethanol, followed by the reaction of the resulting compound with 4-hydroxy-2-methylbenzoic acid. The final product is obtained by the reaction of the intermediate compound with thionyl chloride and ammonia. The synthesis method of N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been thoroughly studied and optimized, resulting in a high yield of the final product.

Aplicaciones Científicas De Investigación

N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide's ability to inhibit cancer cell growth is attributed to its ability to target the enzyme Topoisomerase IIα, which is involved in DNA replication and repair. Additionally, N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide may be a promising candidate for the development of new cancer therapies.

Propiedades

Nombre del producto |

N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide |

|---|---|

Fórmula molecular |

C22H17N3O4 |

Peso molecular |

387.4 g/mol |

Nombre IUPAC |

N-(4-hydroxy-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide |

InChI |

InChI=1S/C22H17N3O4/c1-13-9-16(26)5-7-19(13)24-20(27)15-4-6-17-18(10-15)22(29)25(21(17)28)12-14-3-2-8-23-11-14/h2-11,26H,12H2,1H3,(H,24,27) |

Clave InChI |

SVRIUQSUJSUHOS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 |

SMILES canónico |

CC1=C(C=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B302844.png)

![4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B302847.png)

![N-{2-[(2-phenylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B302848.png)

![5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B302849.png)

![3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B302851.png)

![2-[(5-Chloro-2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B302852.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-oxolanecarboxamide](/img/structure/B302853.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302854.png)

![2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302862.png)

![N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302863.png)

![N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302864.png)

![N-{2-[(2-ethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302865.png)

![N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302866.png)

![2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302867.png)